molecular formula C9H11BrN2O B182618 N-(5-bromo-2-pyridinyl)butanamide CAS No. 148612-12-8

N-(5-bromo-2-pyridinyl)butanamide

Cat. No. B182618
M. Wt: 243.1 g/mol
InChI Key: GPUHGOJHYYRRJH-UHFFFAOYSA-N
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Description

“N-(5-bromo-2-pyridinyl)butanamide” is a chemical compound with the CAS RN®: 148612-12-8 . It is used for testing and research purposes .


Molecular Structure Analysis

The molecular formula of “N-(5-bromo-2-pyridinyl)butanamide” is C9H11BrN2O . The average mass is 164.204 Da and the monoisotopic mass is 164.094955 Da .

Scientific Research Applications

Chemical Synthesis and Reactivity

N-(5-bromo-2-pyridinyl)butanamide and its related compounds are primarily utilized in the synthesis of heterocyclic compounds, serving as precursors for a wide range of applications. The synthesis routes involve reactions with diketene, aromatic primary amines, and 2-aminopyridine, highlighting their versatility in organic synthesis (Fadda, Abdel‐Galil, & Elattar, 2015). Additionally, their role in the synthesis of the side chain of telithromycin, a known antibiotic, underscores their importance in pharmaceutical development (Xiao-kai, 2009).

Pharmacological Applications

The compound's derivatives have been investigated for their antitumor activity, particularly the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, demonstrating significant inhibitory effects on PI3Kα kinase, which is a crucial target in cancer therapy (Zhou et al., 2015). This area of research is pivotal for developing new anticancer drugs with higher efficacy and specificity.

Materials Science

N-(5-bromo-2-pyridinyl)butanamide derivatives have also found applications in materials science, such as in the enhancement of dye-sensitized solar cells (DSSCs). The use of pyridinyl-functionalized ionic liquids as additives in DSSCs has been shown to improve overall power conversion efficiency and stability, which is vital for the advancement of solar energy technologies (Xu et al., 2013).

Anticonvulsant Activity

Research has demonstrated the efficacy of N-(5-bromo-1,3-thiazol-2-yl)butanamide and its analogs as CDK2 inhibitors, with implications for the treatment of neurodegenerative diseases and cancer (Vulpetti et al., 2006). Such studies contribute significantly to the development of new therapeutic agents.

Antimicrobial and Anticonvulsant Agents

Synthetic efforts have led to the creation of pyridine-based heterocycles with antimicrobial properties, showcasing the potential of N-(5-bromo-2-pyridinyl)butanamide derivatives in combating microbial infections (Darwish, Kheder, & Farag, 2010). Moreover, the synthesis of novel pyridine derivatives as CB2 cannabinoid receptor agonists highlights their potential in pain management and neurological disorders (Chu et al., 2009).

Safety And Hazards

“N-(5-bromo-2-pyridinyl)butanamide” is used for testing and research purposes . It is not intended for use as a medical drug, food, household item, etc .

Future Directions

“N-(5-bromo-2-pyridinyl)butanamide” is currently used for testing and research purposes . Its future applications will depend on the results of these studies.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-2-3-9(13)12-8-5-4-7(10)6-11-8/h4-6H,2-3H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUHGOJHYYRRJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358066
Record name N-(5-bromo-2-pyridinyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-2-pyridinyl)butanamide

CAS RN

148612-12-8
Record name N-(5-Bromo-2-pyridinyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148612-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-bromo-2-pyridinyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 53.6 g of an aqueous solution containing 0.2 mol of 2-butanamido pyridine (If), a solution containing 71 g (0.5 mol) of disodium hydrogenphosphate dissolved in 490 g of water was added. To this mixture, a solution containing 54.2 g (0.34 mol) of bromine dissolved in 54 g of acetic acid was added with stirring at 10°-17° C. for 5 hours. After having been stirred at room temperature for one hour and then at 60° C. for one hour, the mixture was cooled. The crystal precipitated thereby was filtered. After the crystal was washed with water and dried, 43.7 g (yield: 89.8%) of 2-butanamido-5-bromopyridine (IIf) was obtained as a pale brown crystal.
[Compound]
Name
aqueous solution
Quantity
53.6 g
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step Two
Quantity
54.2 g
Type
reactant
Reaction Step Three
Name
Quantity
490 g
Type
solvent
Reaction Step Four
Quantity
54 g
Type
solvent
Reaction Step Five

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